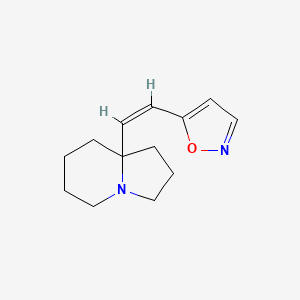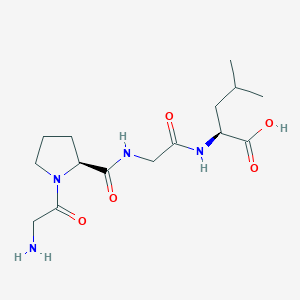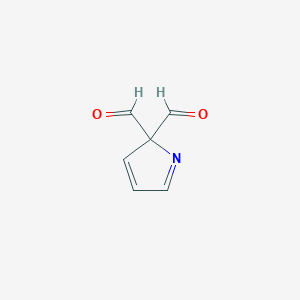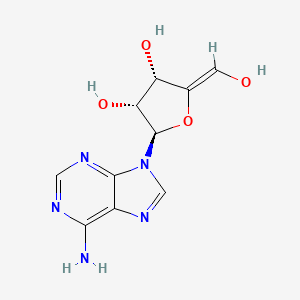![molecular formula C15H17ClN2O2 B12904763 4-Chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one CAS No. 88094-07-9](/img/structure/B12904763.png)
4-Chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-((4-methylbenzyl)oxy)-2-propylpyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class. This compound is characterized by its unique structure, which includes a chloro group, a propyl group, and a 4-methylbenzyl ether moiety attached to a pyridazinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((4-methylbenzyl)oxy)-2-propylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyridazinone core can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Etherification: The 4-methylbenzyl ether moiety can be introduced through a nucleophilic substitution reaction using 4-methylbenzyl alcohol and a suitable leaving group.
Alkylation: The propyl group can be introduced via alkylation using propyl halides under basic conditions.
Industrial Production Methods
Industrial production of 4-Chloro-5-((4-methylbenzyl)oxy)-2-propylpyridazin-3(2H)-one may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-((4-methylbenzyl)oxy)-2-propylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazinone derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-5-((4-methylbenzyl)oxy)-2-propylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-((4-methylbenzyl)oxy)-2-propylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-5-methyl-2-((4-methylbenzyl)oxy)phenylboronic acid
- 4-Chloro-5-methyl-2-((4-methylbenzyl)oxy)phenol
Uniqueness
4-Chloro-5-((4-methylbenzyl)oxy)-2-propylpyridazin-3(2H)-one is unique due to its specific combination of functional groups and its pyridazinone core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
88094-07-9 |
|---|---|
Fórmula molecular |
C15H17ClN2O2 |
Peso molecular |
292.76 g/mol |
Nombre IUPAC |
4-chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3-one |
InChI |
InChI=1S/C15H17ClN2O2/c1-3-8-18-15(19)14(16)13(9-17-18)20-10-12-6-4-11(2)5-7-12/h4-7,9H,3,8,10H2,1-2H3 |
Clave InChI |
GWYZKZUINCJTRD-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


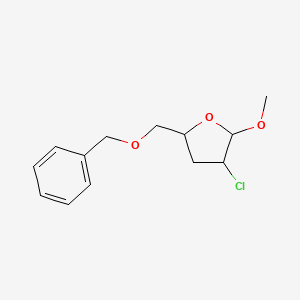

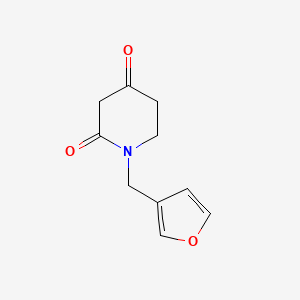

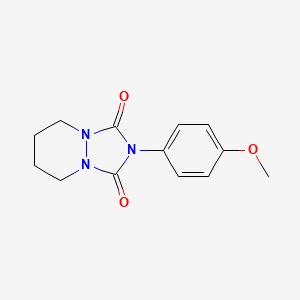
methanone](/img/structure/B12904710.png)
